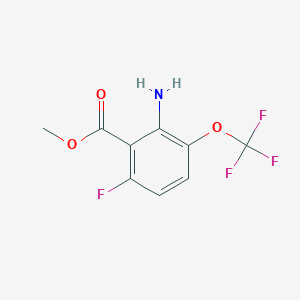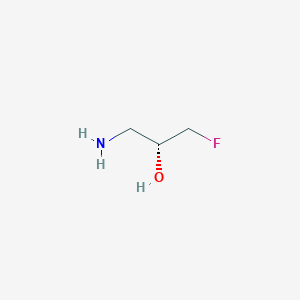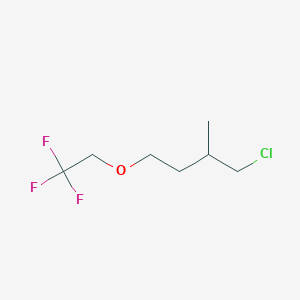
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane is an organic compound with the molecular formula C7H12ClF3O It is characterized by the presence of a chloro group, a methyl group, and a trifluoroethoxy group attached to a butane backbone
Métodos De Preparación
The synthesis of 1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane typically involves the reaction of 1-chloro-2-methylbutane with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2,2-trifluoroethanol replaces the chlorine atom in 1-chloro-2-methylbutane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as potassium carbonate, and various oxidizing or reducing agents .
Aplicaciones Científicas De Investigación
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane involves its interaction with molecular targets through its functional groups. The chloro and trifluoroethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane can be compared with similar compounds such as:
1-Chloro-2-methylbutane: Lacks the trifluoroethoxy group, making it less reactive in certain chemical reactions.
2-Chloro-2-methylbutane: Has a different substitution pattern, affecting its chemical properties and reactivity.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Contains a pyridine ring, which significantly alters its chemical behavior and applications
Propiedades
Fórmula molecular |
C7H12ClF3O |
|---|---|
Peso molecular |
204.62 g/mol |
Nombre IUPAC |
1-chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane |
InChI |
InChI=1S/C7H12ClF3O/c1-6(4-8)2-3-12-5-7(9,10)11/h6H,2-5H2,1H3 |
Clave InChI |
CWYXWZQCOKLEIX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOCC(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)

![4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13477670.png)
![rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13477675.png)

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13477686.png)
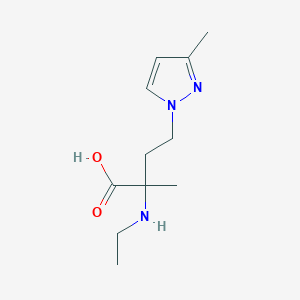
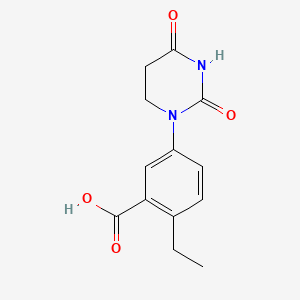
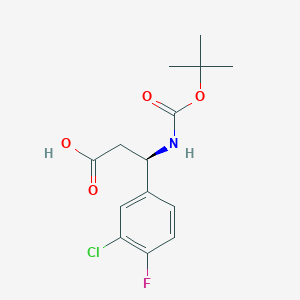
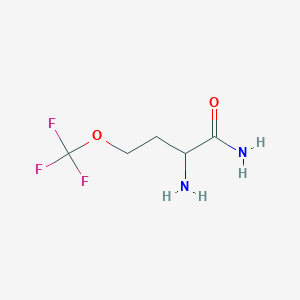
![1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane](/img/structure/B13477717.png)
![1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13477718.png)
